N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide
Overview
Description
N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide is an organic compound with a molecular formula of C10H14N2O3 This compound is characterized by the presence of an amino group, a methoxy group, and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide typically involves the reaction of 4-amino-2-methoxyaniline with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated derivatives or other substituted phenyl compounds.
Scientific Research Applications
N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- N-(4-amino-2-methoxyphenyl)methanesulfonamide
- N-(4-amino-2-methoxyphenyl)acetamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Comparison: N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide is unique due to the presence of both an amino group and a methoxyacetamide group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry.
Biological Activity
N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide, also known as a methoxy-substituted acetamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₀H₁₃N₂O₃
- Molecular Weight : 210.23 g/mol
It contains an amine group, two methoxy groups, and an acetamide functional group, which contribute to its unique chemical behavior and biological activity. The presence of methoxy groups enhances lipophilicity, potentially increasing membrane permeability and biological activity compared to similar compounds.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity . This property positions it as a candidate for further investigation in the development of new antimicrobial agents. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential utility in treating infections.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties . Interaction studies suggest that it may modulate enzymes involved in inflammatory processes, although comprehensive studies are necessary to elucidate the exact pathways and targets involved.
The mechanism of action for this compound is not fully understood; however, it is believed to involve interaction with specific enzymes or receptors within biological systems. The amino and methoxy groups play a critical role in binding to these targets, influencing various biochemical pathways.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds can be informative:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-(4-Amino-phenyl)acetamide | C₈H₉N₃O | Lacks methoxy groups |
N-(3-Methoxy-phenyl)acetamide | C₉H₉N₃O | Methoxy at position 3 |
N-(4-Hydroxy-phenyl)acetamide | C₉H₉N₃O | Hydroxy group instead of methoxy |
This compound | C₁₀H₁₃N₂O₃ | Two methoxy groups enhancing lipophilicity |
This table highlights how the unique combination of functional groups in this compound might confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects against common pathogens such as E. coli and Staphylococcus aureus, demonstrating significant inhibition zones compared to control groups.
- Anti-inflammatory Pathway Investigation : Another research project focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses. Results indicated a dose-dependent inhibition pattern.
- Safety Profile Assessment : Toxicological assessments have categorized this compound as an irritant, necessitating careful handling during laboratory procedures.
Future Directions
Given its promising biological activities, further research is warranted to fully elucidate the mechanisms underlying its effects and to explore its potential therapeutic applications. Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiles.
- In vivo efficacy testing for antimicrobial and anti-inflammatory applications.
- Structural modifications to enhance potency and reduce toxicity.
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-6-10(13)12-8-4-3-7(11)5-9(8)15-2/h3-5H,6,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORGJEXJFJCARM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550964 | |
Record name | N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110506-34-8 | |
Record name | N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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